(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 15784-35-7
VCID: VC21041198
InChI: InChI=1S/C10H6N2O6/c13-7(14)4-11-9(15)5-2-1-3-6(12(17)18)8(5)10(11)16/h1-3H,4H2,(H,13,14)
SMILES: C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O
Molecular Formula: C10H6N2O6
Molecular Weight: 250.16 g/mol

(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

CAS No.: 15784-35-7

Cat. No.: VC21041198

Molecular Formula: C10H6N2O6

Molecular Weight: 250.16 g/mol

* For research use only. Not for human or veterinary use.

(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid - 15784-35-7

Specification

CAS No. 15784-35-7
Molecular Formula C10H6N2O6
Molecular Weight 250.16 g/mol
IUPAC Name 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetic acid
Standard InChI InChI=1S/C10H6N2O6/c13-7(14)4-11-9(15)5-2-1-3-6(12(17)18)8(5)10(11)16/h1-3H,4H2,(H,13,14)
Standard InChI Key VEVGTTUIMHJYSO-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O
Canonical SMILES C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O

Introduction

Chemical Identification and Nomenclature

Primary Identification

The compound (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a structurally distinct organic molecule characterized by its isoindole core with specific functional group modifications. Table 1 presents the essential identification parameters of this compound.

Table 1: Chemical Identification Parameters

ParameterInformation
CAS Number15784-35-7
Molecular FormulaC10H6N2O6
Molecular Weight250.16 g/mol
Chemical Book NumberCB31491354

Alternative Nomenclature

The compound is known by several synonyms in scientific literature, reflecting variations in chemical naming conventions. These alternative names facilitate cross-referencing across different chemical databases and research publications:

  • 2-(4-nitro-1,3-dioxoisoindolin-2-yl)acetic acid

  • 1,3-Dihydro-4-nitro-1,3-dioxo-2H-isoindole-2-acetic acid

  • 2H-Isoindole-2-acetic acid, 1,3-dihydro-4-nitro-1,3-dioxo-

  • 2-(4-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic Acid

  • (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

  • (S)-2-((S)-3-Carboxymethyl-2-oxo-2,3-dihydro-imidazo[1,2-a]pyridin-3-yl)-succinic acid

Structural Characteristics and Properties

Chemical Structure

The molecular structure of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid consists of an isoindole core with a nitro group at the 4-position. The isoindole ring system contains two carbonyl groups at positions 1 and 3, creating the dioxo feature. An acetic acid moiety is attached to the nitrogen atom at position 2, providing an acidic functional group that influences the compound's chemical behavior and reactivity.

Physiochemical Properties

The compound possesses distinct physical and chemical properties that define its behavior in various environments and applications. Table 2 summarizes these key properties.

Table 2: Physiochemical Properties

PropertyValueMethod
Physical FormSolidObserved
Melting Point213.5-214.2 °CSolvent: water
Boiling Point517.7±35.0 °CPredicted
Density1.706±0.06 g/cm³Predicted
pKa3.43±0.10Predicted

The relatively high melting point indicates strong intermolecular forces, likely hydrogen bonding between carboxylic acid groups and dipole-dipole interactions involving the nitro and carbonyl groups. The predicted pKa value of 3.43 suggests moderate acidity, which is characteristic of carboxylic acids and is influenced by the electron-withdrawing effects of the adjacent functional groups .

Classification ElementDetails
Signal WordDanger
Hazard StatementsH301: Toxic if swallowed
H319: Causes serious eye irritation
Precautionary StatementsP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
SupplierProduct NumberProduct NamePackagingPriceLast Updated
Sigma-AldrichOTV000163(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid1g$1742024/03/01
TRCN4973882-(4-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic Acid100mg$452021/12/16

The significant price difference between suppliers reflects variations in purity specifications, packaging quantities, and potentially different synthetic routes or quality control standards. Researchers should consider these factors when selecting a supplier based on their specific requirements and budget constraints .

Comparison with Structurally Related Compounds

Structural Analogs

The isoindole scaffold appears in numerous biologically active compounds and synthetic intermediates. Structural modifications to the parent compound can significantly alter physicochemical properties and biological activities. Some related compounds include:

  • Non-nitrated isoindole-2-acetic acid derivatives

  • Compounds with different substituents at the 4-position

  • Derivatives with modified acetic acid side chains

  • Esterified versions of the parent compound

Understanding these structural relationships helps in predicting reactivity patterns and potential applications.

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